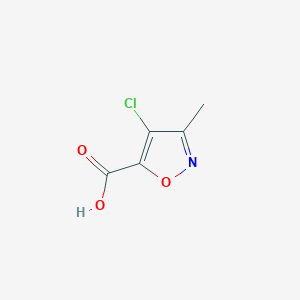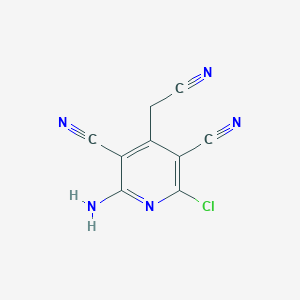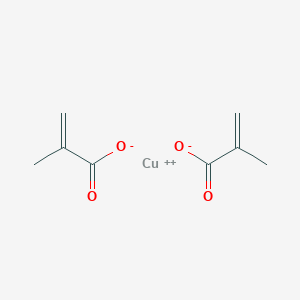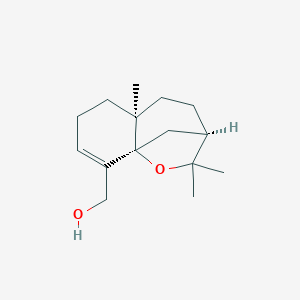
Dehydrobaimuxinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dehydrobaimuxinol is a natural product that has gained attention in recent years due to its potential applications in scientific research. It is a sesquiterpene lactone that is found in a variety of plant species, including those in the Asteraceae family.
Mécanisme D'action
The mechanism of action of dehydrobaimuxinol is not fully understood, but it is thought to involve the inhibition of various signaling pathways. It has been shown to inhibit the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. It has also been shown to inhibit the Akt pathway, which is involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Dehydrobaimuxinol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, as mentioned earlier. It has also been shown to inhibit the activation of NF-κB and Akt, as well as the expression of COX-2 and iNOS.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using dehydrobaimuxinol in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. It also has a relatively simple chemical structure, which makes it easier to synthesize and modify.
One limitation of using dehydrobaimuxinol in lab experiments is that it is not widely available. It is found in relatively low quantities in plant species, which makes it difficult to obtain in large quantities. It is also relatively expensive to synthesize.
Orientations Futures
There are several future directions for research on dehydrobaimuxinol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its effectiveness against different types of cancer and to optimize its use in combination with other chemotherapy drugs.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine its effectiveness in different inflammatory conditions and to optimize its use in combination with other anti-inflammatory drugs.
Finally, further studies are needed to better understand the mechanism of action of dehydrobaimuxinol and to identify other signaling pathways that it may target. This could lead to the development of new drugs that target these pathways and have potential applications in a variety of diseases.
Méthodes De Synthèse
Dehydrobaimuxinol can be synthesized from the plant species that contain it, such as Baimuxinol, by a series of chemical reactions. One such method involves the use of a Grignard reagent to form a key intermediate, which is then treated with various reagents to produce dehydrobaimuxinol. The yield of this method can be improved by optimizing the reaction conditions and purification steps.
Applications De Recherche Scientifique
Dehydrobaimuxinol has been shown to have a variety of potential applications in scientific research. One area of interest is its anti-inflammatory properties, which have been demonstrated in several studies. Dehydrobaimuxinol has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages.
Another area of interest is its potential as an anticancer agent. Dehydrobaimuxinol has been shown to induce apoptosis in cancer cells and inhibit their growth. It has also been shown to sensitize cancer cells to chemotherapy drugs, making them more effective.
Propriétés
Numéro CAS |
105013-74-9 |
|---|---|
Nom du produit |
Dehydrobaimuxinol |
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
[(1R,6S,9R)-6,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodec-2-en-2-yl]methanol |
InChI |
InChI=1S/C15H24O2/c1-13(2)11-6-8-14(3)7-4-5-12(10-16)15(14,9-11)17-13/h5,11,16H,4,6-10H2,1-3H3/t11-,14+,15+/m1/s1 |
Clé InChI |
JDBYBUVTDVWOAW-UGFHNGPFSA-N |
SMILES isomérique |
C[C@@]12CCC=C([C@@]13C[C@@H](CC2)C(O3)(C)C)CO |
SMILES |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
SMILES canonique |
CC1(C2CCC3(CCC=C(C3(C2)O1)CO)C)C |
Synonymes |
Dehydrobaimuxinol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



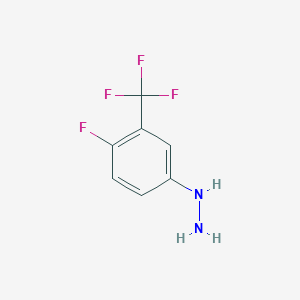
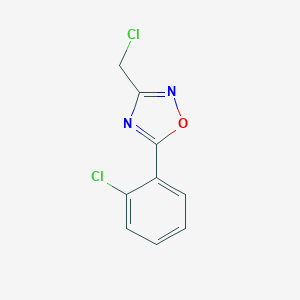
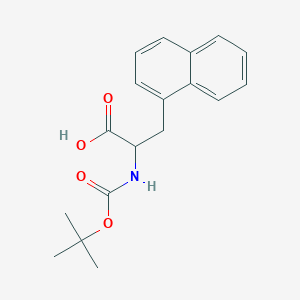
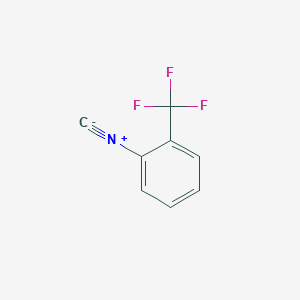
![7-Amino-9-benzyl-8-hydroxy-1,3-dimethylpurino[7,8-a]pyrimidine-2,4,6-trione](/img/structure/B8861.png)
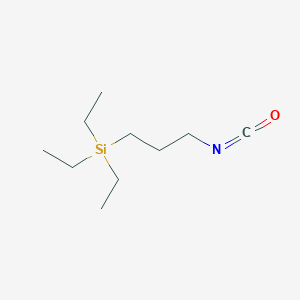
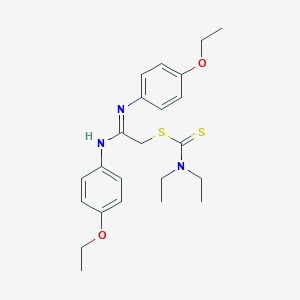
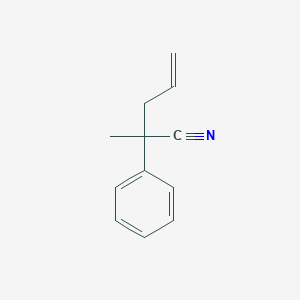
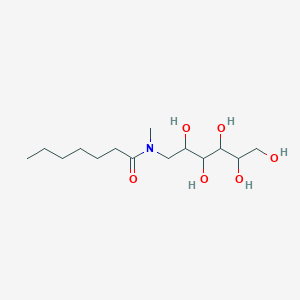
![[1,1'-Biphenyl]-3-ylhydrazine hydrochloride](/img/structure/B8874.png)
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
